(3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid
Overview
Description
(3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid (3-PSPB) is an organic compound that has been used in various scientific research applications. It is a boronic acid derivative, which has a unique structure that allows it to interact with other molecules in interesting ways. 3-PSPB is an important reagent in organic synthesis and has been used in various biochemical and physiological studies.
Scientific Research Applications
Sensing Applications
Boronic acids, including (3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid, are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is pivotal in sensing applications, both in homogeneous assays and heterogeneous detection. The compound can be used at the interface of the sensing material or within the bulk sample, making it versatile for detecting a range of analytes .
Biological Labelling
The diol interaction capability of boronic acids also extends to biological labelling. This compound can be used to label proteins, manipulate them, and modify their structures. It’s particularly useful in the study of glycoproteins and other molecules that contain diol groups .
Therapeutic Development
Boronic acids have therapeutic applications due to their biochemical interactions. They can interfere with signaling pathways, inhibit enzymes, and be part of cell delivery systems. This makes (3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid a potential candidate for drug development and targeted therapies .
Separation Technologies
In analytical chemistry, separation technologies benefit from the use of boronic acids. They can be employed in the electrophoresis of glycated molecules, aiding in the separation and analysis of complex biological samples .
Suzuki-Miyaura Coupling
This compound can be used in Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. Its stability and environmental benignity make it an ideal candidate for creating new organic compounds through this method .
Material Science
Boronic acids are used as building materials for microparticles in analytical methods and in polymers for controlled release systems, such as insulin delivery. This compound’s properties could be harnessed to create new materials with specific functionalities .
Carbohydrate Chemistry
In glycobiology and carbohydrate chemistry, boronic acids play a crucial role. They are involved in the analysis, separation, protection, and activation of carbohydrates, which is essential for understanding and manipulating these biomolecules .
Catalytic Protodeboronation
Lastly, (3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid can be used in catalytic protodeboronation. This process is important for the synthesis of various organic compounds, particularly in the formation of complex molecules with high precision .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, (3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid would interact with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which (3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid may participate, is a key biochemical pathway. This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic synthesis .
Result of Action
The result of the action of (3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid in a Suzuki–Miyaura cross-coupling reaction would be the formation of a new carbon–carbon bond . This is a crucial process in the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of (3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction environment can significantly impact the effectiveness of this compound.
properties
IUPAC Name |
(3-piperazin-1-ylsulfonylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O4S/c14-11(15)9-2-1-3-10(8-9)18(16,17)13-6-4-12-5-7-13/h1-3,8,12,14-15H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJWYWVWWVRJAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)N2CCNCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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